molecular formula C15H17BrN4O2 B8438503 5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one

5-Bromo-1-methyl-3-(4-morpholinophenylamino)pyrazin-2(1H)-one

Cat. No. B8438503
M. Wt: 365.22 g/mol
InChI Key: PXOIVDILSAQFDW-UHFFFAOYSA-N
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Patent
US09249123B2

Procedure details

3,5-Dibromo-1-methylpyrazin-2(1H)-one (2.21 g) was reacted with 4-morpholinoaniline (1.48 g) using the same general procedure as Example 107a, whereby 108a was obtained as a grey solid in 115% crude yield (3.46 g): 1H NMR (500 MHz, DMSO-d6) δ 9.49 (s, 1H), 7.87 (d, 2H, J=8.0 Hz), 7.31 (s, 1H), 7.21 (m, 2H), 3.83 (m, 4H), 3.43 (s, 3H), 3.27 (m, 4H); MS (ESI+) m/z 365 (M+H). This material contained 18 wt % of DL-10-camphorsulfonic acid. Corrected yield 2.83 g (94%).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=[C:6]([Br:8])[N:7]=1.[O:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1>>[Br:8][C:6]1[N:7]=[C:2]([NH:21][C:20]2[CH:19]=[CH:18][C:17]([N:14]3[CH2:15][CH2:16][O:11][CH2:12][CH2:13]3)=[CH:23][CH:22]=2)[C:3](=[O:10])[N:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
BrC=1C(N(C=C(N1)Br)C)=O
Name
Quantity
1.48 g
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC1=CC=C(C=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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